Methyl 6-hydroxy-2-methoxyhex-2-enoate
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Overview
Description
Methyl 6-hydroxy-2-methoxyhex-2-enoate is an organic compound with the molecular formula C8H14O4. It is an ester, characterized by the presence of a methoxy group and a hydroxy group on a hexenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-2-methoxyhex-2-enoate typically involves the esterification of 6-hydroxy-2-methoxyhex-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
6-hydroxy-2-methoxyhex-2-enoic acid+methanolacid catalystmethyl 6-hydroxy-2-methoxyhex-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-methoxyhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 6-oxo-2-methoxyhex-2-enoate.
Reduction: Formation of 6-hydroxy-2-methoxyhexanol.
Substitution: Formation of various substituted hexenoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydroxy-2-methoxyhex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 6-hydroxy-2-methoxyhex-2-enoate exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-hydroxy-2-hexynoate: Similar structure but with a triple bond instead of a double bond.
Methyl 6-hydroxy-2-methoxyhexanoate: Similar structure but with a saturated hexanoate backbone.
Methyl 6-hydroxy-2-methoxyhex-2-ynoate: Similar structure but with both a methoxy group and a triple bond.
Uniqueness
Methyl 6-hydroxy-2-methoxyhex-2-enoate is unique due to the presence of both a methoxy group and a hydroxy group on an unsaturated hexenoate backbone. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
116444-42-9 |
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Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 6-hydroxy-2-methoxyhex-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-11-7(8(10)12-2)5-3-4-6-9/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
RTVKJIQJMZCYQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CCCCO)C(=O)OC |
Origin of Product |
United States |
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